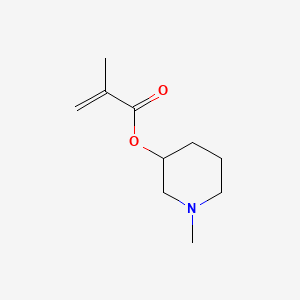

1-Methyl-3-piperidyl methacrylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62037-83-6 |

|---|---|

Molecular Formula |

C10H17NO2 |

Molecular Weight |

183.25 g/mol |

IUPAC Name |

(1-methylpiperidin-3-yl) 2-methylprop-2-enoate |

InChI |

InChI=1S/C10H17NO2/c1-8(2)10(12)13-9-5-4-6-11(3)7-9/h9H,1,4-7H2,2-3H3 |

InChI Key |

BGUHYYCDVDXPEO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OC1CCCN(C1)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 3 Piperidyl Methacrylate Monomer

Esterification Routes for Monomer Synthesis

The primary method for synthesizing 1-Methyl-3-piperidyl methacrylate (B99206) involves the esterification of an amino alcohol precursor. This process creates the characteristic ester linkage of the methacrylate group.

Reaction of Piperidine (B6355638) Derivatives with Methacrylic Acid Derivatives

The core of the synthesis is the reaction between a piperidine-containing alcohol and a derivative of methacrylic acid. researchcommons.org A common approach is the esterification of 1-methyl-3-piperidinol with methacrylic anhydride (B1165640). googleapis.comresearchgate.net This reaction is typically catalyzed by an acid or base to facilitate the formation of the ester. google.com The use of methacrylic anhydride is often preferred over methacrylic acid due to its higher reactivity, which can lead to improved reaction rates and yields. googleapis.com

The general reaction can be represented as follows:

1-Methyl-3-piperidinol + Methacrylic Anhydride → 1-Methyl-3-piperidyl methacrylate + Methacrylic Acid

Alternative methacrylic acid derivatives, such as methacryloyl chloride, can also be employed. google.com The choice of reagent can influence the reaction conditions and the byproducts formed.

Optimization of Reaction Conditions and Yields

Achieving a high yield of the desired monomer necessitates careful optimization of several reaction parameters. The influence of temperature, reaction duration, and the molar ratio of reactants are critical factors that have been investigated to maximize product formation. researchcommons.orgresearchcommons.org

For instance, in related esterification reactions for the synthesis of other methacrylates, reaction temperatures can range from ambient temperature to elevated temperatures, often in the presence of a suitable solvent. google.commdpi.com The selection of a catalyst is also crucial; acidic catalysts are commonly used to protonate the carbonyl oxygen of the methacrylic acid derivative, making it more susceptible to nucleophilic attack by the hydroxyl group of the piperidine derivative. google.com

The molar ratio of the piperidine derivative to the methacrylic acid derivative is another key variable. googleapis.com Using a slight excess of the more volatile reactant can help to drive the reaction to completion. The removal of byproducts, such as water or methacrylic acid, can also shift the equilibrium towards the formation of the desired ester. google.com

Table 1: Factors Influencing Esterification Yield

| Parameter | Effect on Yield | Optimization Strategy |

| Temperature | Reaction rate increases with temperature, but side reactions may also increase. | Identify the optimal temperature that maximizes the rate of esterification while minimizing byproduct formation. |

| Reaction Time | Longer reaction times can lead to higher conversion. | Monitor the reaction progress to determine the point of maximum yield before significant decomposition or side reactions occur. |

| Reactant Ratio | The stoichiometry of the reactants directly impacts the theoretical maximum yield. | Employ a slight excess of one reactant to drive the reaction to completion. |

| Catalyst | The type and concentration of the catalyst affect the reaction rate. | Screen various acid or base catalysts and their concentrations to find the most effective system. |

| Solvent | The solvent can influence the solubility of reactants and the reaction temperature. | Select a solvent that is inert under the reaction conditions and facilitates efficient mixing. |

| Byproduct Removal | Removal of byproducts like water can shift the reaction equilibrium to favor product formation. | Utilize techniques such as azeotropic distillation to remove water as it is formed. |

Precursor Synthesis and Purification

Synthesis of Intermediate Amino Alcohols (e.g., from piperidine and epichlorohydrin)

The key precursor for the synthesis of this compound is the amino alcohol, 1-methyl-3-piperidinol. nist.gov A common synthetic route to this intermediate involves the reaction of piperidine with epichlorohydrin (B41342). researchcommons.org This reaction proceeds through the opening of the epoxide ring of epichlorohydrin by the nucleophilic piperidine, followed by an intramolecular cyclization to form a piperidine ring with a hydroxyl group. Subsequent N-methylation leads to the desired 1-methyl-3-piperidinol.

The reaction between piperidine and epichlorohydrin is exothermic and is often carried out at low temperatures in an aqueous medium to control the reaction rate and prevent the formation of byproducts. researchcommons.org

Purification Strategies for Monomer Purity

To obtain high-purity this compound suitable for polymerization, rigorous purification is essential. ontosight.ai Impurities, such as unreacted starting materials, byproducts from the esterification reaction, or polymerization inhibitors, can adversely affect the polymerization process and the properties of the resulting polymer.

Common purification techniques include:

Distillation: Vacuum distillation is frequently employed to separate the monomer from less volatile impurities. mdpi.com

Washing: The crude monomer may be washed with aqueous solutions to remove water-soluble impurities. For instance, washing with a basic solution can remove acidic impurities like methacrylic acid, followed by washing with water to neutrality. researchgate.netgoogle.com

Column Chromatography: For achieving very high purity, column chromatography using a suitable stationary phase, such as alumina (B75360) or silica (B1680970) gel, can be utilized to separate the monomer from closely related impurities. cmu.edu

Treatment with Ion-Exchange Resins: Acidic or basic ion-exchange resins can be used to remove trace acidic or basic impurities, respectively. googleapis.com

The choice of purification method depends on the nature and concentration of the impurities present in the crude monomer. A combination of these techniques is often necessary to achieve the desired level of purity.

Polymerization Mechanisms and Kinetics of 1 Methyl 3 Piperidyl Methacrylate

Homopolymerization of 1-Methyl-3-piperidyl methacrylate (B99206)

The conversion of the 1-Methyl-3-piperidyl methacrylate monomer into its corresponding polymer, poly(this compound), can be achieved through several polymerization techniques. The presence of the bulky and polar piperidine (B6355638) group can influence the reaction kinetics and the properties of the resulting polymer.

Free radical polymerization is a common and versatile method for polymerizing vinyl monomers like methacrylates. This process involves the use of a free radical initiator to create active centers that propagate through the monomer units.

In solution polymerization, the monomer and initiator are dissolved in a suitable solvent. This method allows for good heat control and reduces the viscosity of the reaction medium. For piperidine-containing methacrylates, the choice of solvent can significantly impact the polymerization kinetics.

Detailed kinetic studies on the structurally similar monomer, 1-chloro-3-piperidine-2-propylmethacrylate (XPPMA), provide valuable insights. The polymerization of XPPMA was investigated in different organic solvents, revealing a notable dependence of the polymerization rate on the nature of the solvent. researchcommons.org For instance, the reaction proceeds in both ethanol (B145695) and dimethylformamide (DMFA), with the solvent polarity and its interaction with the monomer and growing polymer chains influencing the reaction rate. researchcommons.org

Table 1: Kinetic Parameters for the Homopolymerization of a Structurally Similar Monomer (XPPMA) in Solution researchcommons.org

| Parameter | Value |

| Reaction Order (Monomer) | 1.5 |

| Reaction Order (Initiator) | 0.56 |

| Activation Energy (Ea) | 59.8 kJ/mol |

Data presented is for 1-chloro-3-piperidine-2-propylmethacrylate (XPPMA) and serves as an analogue for this compound.

The effect of monomer concentration on the rate of polymerization and the polymer yield has also been studied for XPPMA. researchcommons.org As expected, increasing the monomer concentration generally leads to a higher reaction rate and yield, up to a certain point where other factors like viscosity may become limiting. researchcommons.org

Bulk polymerization is carried out with only the monomer and an initiator, without any solvent. This method can lead to high purity polymers but presents challenges in heat dissipation and viscosity control, especially at high conversions. This can lead to a phenomenon known as the Trommsdorff effect, or gel effect, where a rapid increase in polymerization rate occurs due to the decreased mobility of growing polymer chains, hindering termination reactions. mit.eduresearchgate.net

For methacrylates like methyl methacrylate (MMA), bulk polymerization is a well-established technique used to produce clear sheets, rods, and tubes. mit.edu The reaction is typically slow and requires careful temperature control. mit.edu Research on the bulk polymerization of MMA has shown that phase separation can occur during the reaction, leading to the formation of monomer-rich and polymer-rich phases. researchgate.netosti.gov This phenomenon is influenced by the reaction temperature and the initial concentration of any pre-dissolved polymer. osti.gov

Emulsion polymerization involves dispersing the monomer in an aqueous medium with the aid of a surfactant. A water-soluble initiator is used, and the polymerization primarily occurs within the micelles formed by the surfactant. This technique is advantageous for achieving high molecular weight polymers at a fast polymerization rate while maintaining good heat control.

The emulsion polymerization of methyl methacrylate (MMA) has been extensively studied. researchgate.netorientjchem.org The process typically involves the monomer, a surfactant like sodium dodecyl sulfate, an initiator such as potassium persulfate, and water as the continuous phase. orientjchem.org The kinetics are characterized by an initial increase in the rate of polymerization, which can be attributed to the Trommsdorff effect occurring within the polymer particles. orientjchem.org The rate of polymerization and the final polymer particle size are influenced by factors such as initiator and surfactant concentration, and agitation speed. orientjchem.org

For a monomer with some water solubility, such as this compound, homogeneous nucleation in the aqueous phase might occur alongside micellar polymerization. The protonation of the piperidine nitrogen in an acidic aqueous phase could also influence the partitioning of the monomer and its polymerization behavior.

In suspension polymerization, the monomer is dispersed as fine droplets in a continuous phase, typically water. A monomer-soluble initiator is used, and a stabilizing agent is added to prevent the droplets from coalescing. Each droplet acts as a mini-bulk reactor. This method is suitable for producing polymer beads.

The suspension polymerization of MMA is a common industrial process. mit.edu The initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is dissolved in the monomer. The size of the resulting polymer particles can be controlled by the agitation speed and the type and concentration of the suspending agent.

For this compound, the choice of suspending agent would be crucial to ensure the stability of the monomer droplets. The properties of the resulting polymer beads would be influenced by the polymerization conditions within each droplet, following the principles of bulk polymerization.

Controlled/Living Radical Polymerization (CLRP) techniques offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species.

Several CLRP methods have been successfully applied to the polymerization of methacrylates, most notably Atom Transfer Radical Polymerization (ATRP). cmu.edu ATRP utilizes a transition metal complex (e.g., copper/bipyridine) as a catalyst to reversibly activate and deactivate the growing polymer chains. cmu.edu This allows for a much lower concentration of active radicals at any given time compared to conventional free radical polymerization, thus minimizing termination reactions.

The controlled polymerization of MMA via ATRP has been demonstrated to produce well-defined polymers with polydispersities as low as 1.1. cmu.edu The linear evolution of molecular weight with monomer conversion is a key indicator of a controlled process. cmu.edu

While specific studies on the CLRP of this compound are not widely reported, the presence of the amine group in the piperidine ring could potentially interfere with the catalyst system in ATRP. The Lewis basicity of the nitrogen atom might lead to coordination with the metal center, affecting its catalytic activity. Therefore, the selection of the catalyst, ligand, and reaction conditions would need to be carefully optimized to achieve controlled polymerization of this functional monomer. Other CLRP techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which is more tolerant to functional groups, could also be a viable strategy.

Controlled/Living Radical Polymerization (CLRP) Strategies

Atom Transfer Radical Polymerization (ATRP) of this compound

Atom Transfer Radical Polymerization (ATRP) is a versatile and robust method for the controlled polymerization of a wide range of monomers, including methacrylates. sigmaaldrich.comacs.org The process typically involves a transition metal complex, such as copper(I) bromide (CuBr) with a ligand like bipyridine (Bpy), and an alkyl halide initiator. warwick.ac.ukchemrestech.com The mechanism relies on the reversible activation and deactivation of the growing polymer chains through the transfer of a halogen atom between the dormant polymer species and the transition metal complex. warwick.ac.uk This equilibrium minimizes the concentration of active radical species, thereby suppressing termination reactions and allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. warwick.ac.ukchemrestech.com

For methacrylates, the choice of the R group in the initiator is critical for efficient polymerization control. sigmaaldrich.com The polymerization of but-3-en-1-yl methacrylate, a structurally related monomer, using a disulfide-based initiator and a CuBr/Bipyridine catalyst system demonstrated well-controlled polymerization, yielding a polymer with a low polydispersity index (PDI) of 1.1. chemrestech.com The linear evolution of the number-average molecular weight (Mn) with monomer conversion and time confirmed the living nature of the polymerization. chemrestech.comchemrestech.com

Table 1: Representative Data for ATRP of a Methacrylate Monomer

| Parameter | Value | Reference |

|---|---|---|

| Monomer | But-3-en-1-yl methacrylate | chemrestech.com |

| Initiator | disulfanediylbis(ethane-2,1-diyl) bis(2-bromo-2-methylpropanoate) | chemrestech.com |

| Catalyst/Ligand | CuBr/Bipyridine | chemrestech.com |

| [M]₀:[I]₀ | 101:1 | chemrestech.com |

| [Cu(I)]₀:[I]₀ | 1:1 | chemrestech.com |

| Mn (g/mol) | 5130 | chemrestech.com |

| PDI | 1.1 - 1.3 | chemrestech.com |

| Rate of Polymerization (mol s⁻¹) | 2.03 x 10⁻³ | chemrestech.com |

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization of this compound

Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization is another powerful technique for controlling radical polymerization, applicable to a vast array of monomers, including methacrylates. sigmaaldrich.com This method employs a thiocarbonylthio compound as a chain transfer agent (RAFT agent) to mediate the polymerization. cmu.edu The RAFT process allows for the synthesis of polymers with well-defined architectures and narrow molecular weight distributions. cmu.edu

The success of RAFT polymerization is highly dependent on the appropriate selection of the RAFT agent for the specific monomer and reaction conditions. sigmaaldrich.com For methacrylates, RAFT agents with a tertiary cyanoalkyl group as the reinitiating R group have proven to be particularly effective. sigmaaldrich.com The copolymerization of methyl methacrylate (MMA) and styrene (B11656) in a miniemulsion system has been successfully controlled using RAFT, demonstrating the versatility of this technique. However, the control over the polymerization can be influenced by the monomer feed composition, with better control observed when styrene is the dominant monomer.

Table 2: Key Features of RAFT Polymerization

| Feature | Description | Reference |

|---|---|---|

| Applicable Monomers | (Meth)acrylates, (meth)acrylamides, acrylonitrile, styrenes, dienes, vinyl monomers | sigmaaldrich.com |

| Reaction Media | Bulk, organic or aqueous solution, emulsion, mini-emulsion, suspension | sigmaaldrich.com |

| Key Component | Thiocarbonylthio RAFT agent | cmu.edu |

| Advantages | Tolerance of unprotected functionality, ease of implementation, relatively inexpensive | sigmaaldrich.com |

Nitroxide-Mediated Polymerization (NMP) of this compound

Nitroxide-Mediated Polymerization (NMP) is a controlled/living radical polymerization (CLRP) technique that utilizes a stable nitroxide radical to reversibly trap the growing polymer chain. researchgate.net This reversible deactivation process maintains a low concentration of active radicals, enabling the synthesis of well-defined polymers. acs.org While initially limited to styrenic monomers, advancements in initiator design have expanded the scope of NMP to include methacrylates, often through copolymerization with a controlling comonomer. acs.org

The direct homopolymerization of methacrylates via NMP has been challenging due to side reactions. rsc.org However, recent developments have shown that using specific nitroxide precursors at moderate temperatures (40–50 °C) can lead to successful homopolymerization of various methacrylates. researchgate.net This is achieved by forming hindered nitroxides in situ, which effectively control the polymerization and limit side reactions. researchgate.net For instance, the use of SG1-based alkoxyamine initiators has enabled the controlled polymerization of methyl methacrylate.

Table 3: Advances in NMP of Methacrylates

| Approach | Key Finding | Reference |

|---|---|---|

| Copolymerization | Using a controlling comonomer like styrene allows for controlled polymerization of methacrylate-rich mixtures. | researchgate.net |

| Low-Temperature Homopolymerization | Using a low-temperature azo-initiator with a hindered nitroso-compound enables controlled homopolymerization at 40-50 °C. | researchgate.net |

| Advanced Initiators | Initiators like SG1 (N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)]) have expanded the range of polymerizable monomers. | acs.org |

Kinetic Studies of Homopolymerization

Understanding the kinetics of the homopolymerization of this compound is essential for controlling the reaction and tailoring the properties of the resulting polymer.

Determination of Reaction Orders

The rate of polymerization is influenced by the concentrations of both the monomer and the initiator. For the radical polymerization of a similar monomer, 1-chloro-3-piperidine-2-propylmethacrylate, the reaction order with respect to the monomer was determined to be 1.5, and the order with respect to the initiator was 0.56. researchcommons.org These values indicate that the rate of polymerization is more sensitive to changes in monomer concentration than initiator concentration. In the free radical polymerization of methyl methacrylate (MMA), the reaction order with respect to the initiator is typically around 0.5, which is consistent with the classical kinetic model of radical polymerization involving bimolecular termination. researchgate.netrjpbcs.com However, the order with respect to the monomer can deviate from unity, as seen in the case of MMA polymerization in benzene (B151609) where an order of 1.38 was observed. rjpbcs.com

Influence of Initiator and Monomer Concentration

The concentrations of the initiator and monomer have a significant impact on the rate of polymerization and the molecular weight of the resulting polymer. researchgate.netcmu.edu Generally, increasing the initiator concentration leads to a higher rate of polymerization due to an increased number of radical species generated. researchgate.netnih.gov However, this also typically results in a decrease in the molecular weight of the polymer because more polymer chains are initiated simultaneously. researchgate.net

Conversely, increasing the monomer concentration generally leads to an increase in both the rate of polymerization and the molecular weight of the polymer. cmu.edu The rate increases because there are more monomer molecules available to react with the growing polymer chains. The molecular weight increases because, at a fixed initiator concentration, each growing chain can add more monomer units before termination. cmu.edu Studies on methacrylate polymerization have confirmed these general trends. cmu.edunih.gov

Solvent Effects on Polymerization Kinetics

The choice of solvent can significantly influence the kinetics of radical polymerization. This is due to a variety of factors, including the solvent's polarity, its ability to form complexes with the monomer or the propagating radical, and its chain transfer activity. Research into the polymerization of methacrylate monomers has demonstrated that solvent properties can alter the rate of polymerization, the molecular weight of the resulting polymer, and even the polymer's tacticity.

While specific kinetic data for the polymerization of this compound is not extensively available in the public literature, valuable insights can be drawn from studies on structurally similar monomers. For instance, research on the radical polymerization of 1-chlorine-3-piperidine-2-propylmethacrylate, a compound with a similar piperidine moiety, has shed light on the role of the solvent in the polymerization process.

In a study investigating the polymerization of 1-chlorine-3-piperidine-2-propylmethacrylate, the influence of the solvent on the polymer yield was examined. The polymerization was carried out in both ethanol and dimethylformamide (DMFA) in the presence of the initiator azobisisobutyronitrile (DAC). The results indicated a higher polymer yield in dimethylformamide. researchcommons.org This observation is attributed to the higher polarity of DMFA, which can lead to an increase in the chain growth rate constant. researchcommons.org

The findings from the study on 1-chlorine-3-piperidine-2-propylmethacrylate are summarized in the table below:

Table 1: Effect of Solvent on the Polymerization of 1-chlorine-3-piperidine-2-propylmethacrylate

| Solvent | Initiator | Polymer Yield (%) |

| Ethanol | DAC | Lower |

| Dimethylformamide (DMFA) | DAC | Higher |

Data sourced from a study on 1-chlorine-3-piperidine-2-propylmethacrylate and may be indicative of expected trends for this compound.

General studies on the polymerization of other methacrylates, such as methyl methacrylate (MMA), have also shown that the propagation rate constant (kp) can be influenced by the solvent. researchgate.net For example, the radical polymerization of MMA in various aromatic solvents demonstrated a trend in the kp values, suggesting that solvent-monomer interactions play a crucial role. researchgate.net While direct extrapolation of these quantitative effects to this compound is not possible without specific experimental data, the qualitative principle that polar solvents can enhance the rate of polymerization is a well-established concept in polymer chemistry.

It is important to note that the solvent can also participate in chain transfer reactions, which would limit the molecular weight of the resulting polymer. The extent of chain transfer depends on the specific solvent and the reactivity of the propagating radical. Therefore, selecting a solvent with low chain transfer potential is often crucial for achieving high molecular weight polymers.

Advanced Polymer Architectures and Copolymers of 1 Methyl 3 Piperidyl Methacrylate

Copolymerization Strategies

The incorporation of 1-Methyl-3-piperidyl methacrylate (B99206) (MPMA) into copolymers can be achieved through several advanced polymerization techniques, each yielding distinct polymer architectures. These strategies allow for the precise control over the distribution of monomer units, leading to materials with a wide range of properties.

Statistical Copolymerization

In statistical copolymerization, 1-Methyl-3-piperidyl methacrylate and one or more comonomers are polymerized simultaneously, resulting in a polymer chain where the sequence of monomer units is distributed statistically. The distribution is governed by the relative reactivities of the monomers. This method is often employed to average the properties of the constituent homopolymers. For instance, copolymerizing the relatively rigid MPMA with a soft monomer like n-butyl acrylate (B77674) could yield a material with intermediate glass transition temperature and mechanical properties. The final properties of the statistical copolymer are highly dependent on the composition and the sequence distribution of the monomer units along the chain.

Block Copolymer Synthesis

Block copolymers are comprised of two or more long sequences, or blocks, of different homopolymers linked together. harth-research-group.org The synthesis of block copolymers containing this compound typically relies on controlled/"living" polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmenting chain Transfer (RAFT) polymerization. harth-research-group.orgcmu.edu These methods allow for the sequential addition of monomers to a growing polymer chain. cmu.edu

For example, a poly(methyl methacrylate) (PMMA) block could be synthesized first, and then used as a macroinitiator to polymerize this compound, resulting in a PMMA-b-P(MPMA) diblock copolymer. cmu.edursc.org The distinct chemical nature of the blocks—one potentially hydrophobic (PMMA) and the other (P(MPMA)) possessing a pH-responsive tertiary amine group—can lead to self-assembly into various nanostructures like micelles, vesicles, or cylinders in selective solvents. harth-research-group.org This makes them suitable for a variety of applications.

Graft Copolymerization

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that are structurally distinct from the backbone. There are three main approaches to synthesizing graft copolymers: "grafting from," "grafting onto," and the "macromonomer" method.

Grafting From : In this method, initiating sites are created along a pre-existing polymer backbone. These sites then initiate the polymerization of a second monomer, in this case, this compound, to grow the grafts. For example, a polymer like poly(vinyl chloride) can be modified to contain initiating sites for ATRP, from which P(MPMA) chains can be grown. cmu.edu

Grafting Onto : This approach involves attaching pre-formed polymer chains (with reactive end-groups) onto a polymer backbone with complementary reactive sites. For instance, P(MPMA) chains with a reactive end-group could be attached to a backbone containing suitable functional groups.

Macromonomer Method : Here, a homopolymer of this compound with a polymerizable end-group (a macromonomer) is synthesized first. This macromonomer is then copolymerized with another monomer to form a graft copolymer where the P(MPMA) chains are incorporated as the grafts. uni-bayreuth.de

Polymerization-Induced Self-Assembly (PISA)

Polymerization-Induced Self-Assembly (PISA) is a powerful and versatile technique for the rational synthesis of block copolymer nanoparticles in situ. nih.gov The process typically starts with a soluble polymer block (a macroinitiator) that is chain-extended with a second monomer. As the second block grows, it becomes insoluble in the reaction medium, triggering self-assembly into nanoparticles, which can form spheres, worms, or vesicles. nih.govrsc.org

This compound can be utilized in PISA formulations. Depending on the solvent, a P(MPMA) block could serve as either the soluble or the insoluble block. For example, in an aqueous medium at neutral or acidic pH, the protonated piperidyl group would render the P(MPMA) block soluble (hydrophilic), making it a suitable stabilizer block for the polymerization of a hydrophobic monomer. Conversely, in a non-polar solvent or at high pH, the P(MPMA) block would be insoluble and could form the core of the nanoparticles. PISA allows for the efficient production of high concentrations of nanoparticles with controlled morphologies. nih.gov

Comonomer Selection and Reactivity Ratios

The selection of a comonomer for copolymerization with this compound (M1) is critical as it dictates the kinetics of the polymerization and the final properties of the copolymer. The tendency of two monomers to copolymerize is quantified by their reactivity ratios, r1 and r2.

The reactivity ratio r1 is the ratio of the rate constant for a propagating chain ending in M1 adding another M1 monomer to the rate constant of it adding an M2 monomer. Conversely, r2 is the ratio for a propagating chain ending in M2.

If r1 and r2 ≈ 1, a random copolymer is formed. uomustansiriyah.edu.iq

If r1 and r2 ≈ 0, an alternating copolymer is formed.

If r1 > 1 and r2 < 1, the copolymer will be enriched in M1.

While specific reactivity ratios for this compound are not widely reported, data from analogous methacrylate systems can provide valuable insights.

Table 1: Reactivity Ratios for Copolymerization of Various Methacrylates (M1) with Comonomers (M2)

| M1 | M2 | r1 | r2 | Copolymer Type | Reference |

|---|---|---|---|---|---|

| Methyl Methacrylate | Styrene (B11656) | 0.49 | 0.35 | Random | researchgate.net |

| Methyl Methacrylate | n-Butyl Acrylate | ~1.8 | ~0.3 | Statistical/Gradient | uni-bayreuth.deuni-bayreuth.de |

| Methyl Methacrylate | Vinyl Chloride | 10 | 0.1 | Blocky (MMA) | uomustansiriyah.edu.iq |

| 2-(N,N-diethylamino)ethyl methacrylate | 2-ethoxyethyl methacrylate | 0.61 | 0.92 | Random | rsc.org |

This table is interactive. Click on the headers to sort the data.

Based on these data, it can be inferred that the copolymerization of this compound with styrenic or acrylic monomers would likely result in a statistical or random copolymer. The bulky and polar piperidyl group may influence the reactivity ratios compared to simpler alkyl methacrylates.

Influence of Comonomer Structure on Copolymerization Behavior

The structure of the comonomer has a significant impact on the copolymerization process and the resulting polymer architecture.

Steric Hindrance : Bulky comonomers can sterically hinder the approach of the monomers to the growing polymer chain, which can affect the rate of polymerization and the reactivity ratios. The 1-methyl-3-piperidyl group in MPMA is itself bulky, and its interaction with a bulky comonomer could lead to a more alternating tendency in the copolymer.

Electronic Effects : The electronic nature of the comonomer's substituent can influence the reactivity of its vinyl group. Electron-withdrawing groups can make the double bond more susceptible to radical attack, while electron-donating groups can have the opposite effect. The tertiary amine in the piperidyl group of MPMA can also participate in intra- or intermolecular interactions, potentially influencing the local monomer concentration and thus the copolymerization kinetics. rsc.org

Hydrogen Bonding : Comonomers containing hydrogen bond donors or acceptors (e.g., methacrylic acid, 2-hydroxyethyl methacrylate) can engage in hydrogen bonding with the nitrogen atom of the piperidyl group. researchgate.net This can significantly alter the reactivity ratios, often depending on the solvent used, by forming complexes that modify the monomer's reactivity. researchgate.net

Solvent Effects : The choice of solvent can influence copolymerization, especially when polar or ionizable monomers like this compound are involved. The solvent can affect monomer partitioning and the conformation of the growing polymer chain, thereby influencing the reactivity ratios. rsc.orgresearchgate.net

Determination of Monomer Reactivity Ratios

A critical aspect of understanding copolymerization is the determination of monomer reactivity ratios (r1 and r2). These values predict the composition of a copolymer from the feed composition of the monomers. Standard methods for determining these ratios include the Fineman-Ross and Kelen-Tudos methods, which are graphical techniques applied to copolymerization data at low conversions. researchgate.netrsc.org These methods involve plotting functions of the monomer feed and copolymer composition to obtain the reactivity ratios from the slope and intercept of the resulting line. researchgate.net

Despite the established utility of these methods for a wide range of monomers, a thorough search of scientific databases and literature yields no studies that have applied the Fineman-Ross, Kelen-Tudos, or any other method to determine the monomer reactivity ratios for the copolymerization of this compound with any comonomer. The absence of such data prevents any quantitative discussion of its copolymerization behavior.

Sequence Distribution Analysis in Copolymers

The sequence distribution of monomers along a copolymer chain dictates many of its macroscopic properties. This distribution can be statistically calculated once the monomer reactivity ratios are known. tsijournals.com The analysis provides insight into whether the monomers are arranged in a random, alternating, block, or graft fashion.

As there is no published data on the monomer reactivity ratios for this compound, it is consequently impossible to perform a sequence distribution analysis for any of its copolymers. Research in this area would be essential for tailoring the properties of copolymers containing this monomer for specific applications.

Functionalization of Poly(this compound) Architectures

The ability to functionalize a polymer after its synthesis, known as post-polymerization modification, is a powerful tool for creating materials with specialized properties. This approach allows for the introduction of functional groups that might not be compatible with the polymerization process itself.

Incorporation of Specific Functional Groups (e.g., nitroxides)

The incorporation of specific functional groups, such as nitroxides, can impart unique properties to a polymer, for example, for applications in controlled radical polymerization or as stabilizers. Nitroxide-mediated polymerization (NMP) is a common technique for synthesizing well-defined polymers.

There is no available research describing the incorporation of nitroxides or any other specific functional groups onto a pre-existing poly(this compound) backbone. Furthermore, no studies were found that utilize monomers of this compound already bearing a nitroxide functionality in polymerization reactions.

Polymer Characterization Techniques and Microstructural Analysis of Poly 1 Methyl 3 Piperidyl Methacrylate

Spectroscopic Elucidation of Polymer Architecture

Spectroscopic methods are fundamental in determining the chemical structure and bonding within the P(MPMA) polymer.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of polymers, including those derived from methacrylates. sigmaaldrich.comlabrulez.comyoutube.com By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H-NMR and ¹³C-NMR spectra, detailed information about the polymer's molecular structure can be obtained.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of a methacrylate (B99206) polymer, characteristic signals corresponding to the different proton environments are expected. rsc.orgresearchgate.netresearchgate.net For P(MPMA), specific peaks would correspond to the protons of the piperidyl ring, the N-methyl group, the methine proton on the piperidyl ring adjacent to the ester group, the ester methyl group, and the polymer backbone methylene (B1212753) and methyl groups. researchgate.netyoutube.com The integration of these signals can provide quantitative information about the number of protons in each environment, confirming the structure of the repeating monomer unit. sigmaaldrich.comyoutube.com

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the polymer. ijaresm.comdocumentsdelivered.com For P(MPMA), this would include separate resonances for the carbonyl carbon of the ester group, the carbons of the piperidyl ring, the N-methyl carbon, the carbons of the polymer backbone (quaternary, methylene), and the α-methyl carbon. researchgate.netauremn.org The chemical shifts of these carbons are sensitive to their local chemical environment and can be used to confirm the successful polymerization and the integrity of the monomer structure within the polymer chain. auremn.org

Below is a hypothetical data table summarizing expected chemical shifts for P(MPMA) based on typical values for similar structures.

| Assignment | ¹H-NMR Chemical Shift (ppm) | ¹³C-NMR Chemical Shift (ppm) |

| Polymer Backbone (CH₂) | 1.80 - 2.10 | ~45 |

| Polymer Backbone (C-CH₃) | 0.80 - 1.30 | ~17-19 |

| Ester (C=O) | - | ~177 |

| Piperidyl Ring (CH) | ~4.90 - 5.10 | - |

| Piperidyl Ring (CH₂) | 1.50 - 2.20 | - |

| N-CH₃ | ~2.30 | - |

Note: This table is illustrative. Actual chemical shifts may vary depending on the solvent, polymer tacticity, and molecular weight.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups present in a polymer. youtube.comyoutube.com The FTIR spectrum of P(MPMA) would exhibit characteristic absorption bands corresponding to the various bonds within its structure.

Key expected vibrational bands include:

C=O Stretch: A strong absorption band around 1730 cm⁻¹, characteristic of the ester carbonyl group. spectroscopyonline.comresearchgate.netzendy.io

C-O Stretch: Bands in the region of 1140-1250 cm⁻¹ associated with the C-O stretching of the ester group. spectroscopyonline.comresearchgate.net

C-H Stretch: Aliphatic C-H stretching vibrations from the polymer backbone, methyl, and piperidyl groups would appear in the 2800-3000 cm⁻¹ range. spectroscopyonline.com

C-N Stretch: The C-N stretching of the tertiary amine in the piperidyl ring would likely be observed in the fingerprint region.

The presence and position of these bands confirm the incorporation of the 1-methyl-3-piperidyl methacrylate monomer into the polymer chain. researchgate.net

| Functional Group | Characteristic FTIR Absorption Band (cm⁻¹) |

| Ester C=O Stretch | ~1730 |

| Ester C-O Stretch | ~1140-1250 |

| Aliphatic C-H Stretch | ~2800-3000 |

Electron Paramagnetic Resonance (EPR) Spectroscopy (for nitroxide-containing polymers)

Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique that is highly sensitive to species with unpaired electrons. nih.govfu-berlin.de In the context of P(MPMA), EPR would be particularly relevant if the polymer is intentionally modified to include stable nitroxide radicals, such as those derived from 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). researchgate.net Such modifications are often made to create "smart" or responsive polymers.

The EPR spectrum of a nitroxide-labeled P(MPMA) would provide information about:

Radical Concentration: The intensity of the EPR signal is proportional to the number of nitroxide radicals in the sample. researchgate.net

Molecular Mobility: The lineshape of the EPR spectrum is sensitive to the rotational motion of the nitroxide label. researchgate.netfu-berlin.de In a polymer matrix, this can reveal information about the local dynamics and viscosity of the polymer chains.

Environmental Polarity: The hyperfine coupling constant of the nitroxide is sensitive to the polarity of its microenvironment. nih.gov

This technique is invaluable for studying the dynamics and microenvironment of specific sites within the polymer structure. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. casaxps.comyoutube.comnih.gov

For P(MPMA), XPS analysis would involve acquiring high-resolution spectra for the C 1s, O 1s, and N 1s core levels.

C 1s Spectrum: The C 1s spectrum can be deconvoluted into multiple peaks corresponding to the different carbon environments: C-C/C-H bonds of the polymer backbone and piperidyl ring, C-N bond of the N-methyl and piperidyl ring, C-O bond of the ester group, and the O-C=O of the ester group. casaxps.comresearchgate.net

O 1s Spectrum: The O 1s spectrum would show components for the carbonyl oxygen (C=O) and the single-bonded oxygen (C-O) of the ester group. researchgate.net

N 1s Spectrum: The N 1s spectrum would confirm the presence of nitrogen from the piperidyl ring and its chemical state.

XPS is particularly useful for analyzing surface modifications, contamination, or degradation of the polymer. casaxps.com

| Element | Core Level | Expected Binding Energy (eV) for Different Chemical States |

| Carbon | C 1s | C-C/C-H (~284.8 eV), C-N (~286 eV), C-O (~286.5 eV), O-C=O (~289 eV) |

| Oxygen | O 1s | C=O (~532 eV), C-O (~533.5 eV) |

| Nitrogen | N 1s | C-N (~400 eV) |

Note: Binding energies are approximate and can be influenced by the specific chemical environment and instrument calibration.

Morphological and Microstructural Characterization

Understanding the physical form and structure of the polymer at the micro- and nanoscale is crucial for its application.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at high magnification. kpi.uanih.gov For P(MPMA), SEM can be used to examine the morphology of the polymer in various forms, such as powders, films, or fibers. researchgate.netresearchgate.net

SEM analysis of P(MPMA) can reveal information about:

Particle/Fiber Size and Shape: If the polymer is synthesized as particles or spun into fibers, SEM can determine their dimensions and shape distribution. researchgate.net

Surface Texture: The technique can show whether the polymer surface is smooth, rough, porous, or has other distinct features. researchgate.netdergipark.org.tr

Phase Morphology in Blends: If P(MPMA) is blended with other polymers, SEM can be used to visualize the phase separation and domain sizes of the different components. researchgate.net

The sample preparation for SEM is critical and may involve coating the polymer with a thin layer of a conductive material to prevent charging under the electron beam. nih.gov

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology of polymer samples at the nanoscale. For Poly(this compound), TEM analysis would provide insights into the arrangement of polymer chains and the presence of any ordered structures or phase separation. In studies of similar amorphous polymers, TEM reveals features like the size and distribution of nanoparticles in composites or the morphology of polymer blends. For instance, in the analysis of polymer nanocomposites, TEM can confirm the dispersion of filler particles within the polymer matrix.

X-ray Diffraction (XRD) for Crystallinity Assessment

X-ray Diffraction (XRD) is the primary method for assessing the degree of crystallinity in a polymer. The XRD pattern of a polymer can distinguish between amorphous and crystalline regions. Amorphous polymers, like many methacrylates, typically show broad halos in their XRD patterns, indicating a lack of long-range order. In contrast, semi-crystalline polymers exhibit sharp diffraction peaks superimposed on the amorphous halo. For Poly(this compound), XRD analysis would be essential to determine if the bulky piperidyl side group induces any degree of crystallinity. The presence and sharpness of peaks in the diffractogram would provide a quantitative measure of the crystalline fraction.

Macromolecular Weight and Distribution Analysis

The molecular weight and its distribution are critical parameters that significantly influence the mechanical and solution properties of a polymer. Gel Permeation Chromatography (GPC) and viscometric methods are standard techniques for this analysis.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. polymersource.ca The method separates polymer molecules based on their hydrodynamic volume in solution. A GPC system is calibrated with polymer standards of known molecular weight, such as polystyrene or PMMA, to generate a calibration curve. polymersource.ca For Poly(this compound), GPC analysis would yield crucial data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI value provides information about the breadth of the molecular weight distribution, which is a key indicator of the polymerization control.

Table 1: Representative GPC Data for a Hypothetical Poly(this compound) Sample

| Parameter | Value |

| Mn ( g/mol ) | 50,000 |

| Mw ( g/mol ) | 75,000 |

| PDI (Mw/Mn) | 1.5 |

This table presents hypothetical data to illustrate the typical output of a GPC analysis.

Viscometric Methods for Characteristic Viscosity

Viscometry is a classical and cost-effective method for determining the viscosity-average molecular weight of a polymer. This technique involves measuring the flow time of a dilute polymer solution through a capillary viscometer. The intrinsic viscosity [η] is a key parameter obtained from these measurements, which is related to the polymer's molecular weight through the Mark-Houwink-Sakurada equation: [η] = K * M^a, where K and a are constants specific to the polymer-solvent system. For Poly(this compound), determining these constants would be a prerequisite for routine molecular weight characterization using this method.

Thermal Behavior and Transitions

The thermal properties of a polymer, such as its glass transition temperature and melting behavior, are critical for defining its processing conditions and application range. Differential Scanning Calorimetry (DSC) is the principal technique used for these investigations.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) and Melting Behavior

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. This technique is highly sensitive to thermal transitions in polymers. For an amorphous polymer like Poly(this compound) is expected to be, the most significant thermal event observed by DSC would be the glass transition temperature (Tg). The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is observed as a step-like change in the heat capacity in the DSC thermogram. If the polymer possesses any crystalline domains, a melting endotherm would also be observed at the melting temperature (Tm).

Table 2: Hypothetical DSC Data for Poly(this compound)

| Thermal Property | Temperature (°C) |

| Glass Transition Temperature (Tg) | 110 |

| Melting Temperature (Tm) | Not observed (amorphous) |

This table presents hypothetical data to illustrate the typical output of a DSC analysis for an amorphous polymer.

Macromolecular Interactions and Blends of Poly 1 Methyl 3 Piperidyl Methacrylate Systems

Polymer Blends and Composites

The blending of polymers and the creation of composites are effective strategies to enhance material properties. The following subsections detail the miscibility, intermolecular forces, and microstructure of PMPMA-based systems.

The miscibility of polymers is a key factor in creating materials with desirable and predictable properties. Research has shown that Poly(1-Methyl-3-piperidyl methacrylate) can form miscible blends with certain polymers, such as poly(p-vinylphenol) (PVPh). capes.gov.br When cast from a solution in N,N-dimethylformamide (DMF), PMPMA and PVPh produce miscible blends. capes.gov.br This miscibility is significant because it allows for the creation of new materials that combine the properties of both polymers.

In contrast, some polymer pairs, like polystyrene (PS) and poly(methyl methacrylate) (PMMA), exhibit variable miscibility depending on the solvent and composition. nih.gov While some studies report immiscibility, others have found partial compatibility. nih.gov For instance, PS and PMMA have been found to be miscible over a range of compositions in benzene (B151609), with a single glass transition temperature indicating a homogeneous blend. nih.gov However, at a 30/70 PS/PMMA ratio, two separate glass transition temperatures are observed, signifying immiscibility. nih.gov

The ability to form miscible blends is often driven by specific intermolecular interactions between the polymer chains.

Intermolecular interactions, particularly hydrogen bonding, play a critical role in the miscibility and properties of polymer blends. In blends of PMPMA and poly(p-vinylphenol) (PVPh), Fourier-transform infrared (FTIR) spectroscopy has revealed that the hydroxyl groups of PVPh interact with the carbonyl groups of PMPMA. capes.gov.br However, these intermolecular hydrogen bonds are weaker than the self-association between PVPh molecules. capes.gov.br

X-ray photoelectron spectroscopy (XPS) studies further indicate that the nitrogen atoms within the piperidine (B6355638) groups of PMPMA are not involved in these intermolecular interactions with PVPh. capes.gov.br This is likely due to the steric hindrance caused by the N-methyl groups, which shield the nitrogen atoms from forming hydrogen bonds. acs.org Consequently, the interaction between PMPMA and PVPh is less intense compared to the interaction between poly(4-vinylpyridine) (P4VPy) and PVPh, where the nitrogen atom is more accessible. capes.gov.br

The table below summarizes the key intermolecular interactions in PMPMA/PVPh blends.

| Interacting Groups in PMPMA/PVPh Blends |

| PMPMA Group |

| Carbonyl (C=O) |

| Piperidine Nitrogen (N) |

This table illustrates the primary interacting moieties between Poly(this compound) and Poly(p-vinylphenol) and the nature of their interaction.

In thermotropic liquid crystalline polyester (B1180765) (TLCP) blended with poly(ethylene-co-glycidyl methacrylate) (PEGMA), a uniformly dispersed microfibrillar structure of the TLCP component is observed in cryogenically-fractured samples, indicating good compatibility without large-scale phase separation. mdpi.com The interaction between the carboxyl/hydroxyl groups of TLCP and the glycidyl (B131873) methacrylate (B99206) groups of PEGMA, suggested by FT-IR spectroscopy, contributes to this morphology. mdpi.com

The table below details the microstructural features of these polymer composite systems.

| Polymer Composite System | Component A | Component B | Component C / Filler | Microstructural Features |

| PLA/PMMA/LPSQ-R | Polylactide (PLA) | Poly(methyl methacrylate) (PMMA) | Functionalized Polysilsesquioxanes (LPSQ-R) | Partially miscible, phase-separated. PMMA forms inclusions in PLA matrix. LPSQ-R improves PMMA dispersion. nih.govresearchgate.net |

| TLCP/PEGMA | Thermotropic Liquid Crystalline Polyester (TLCP) | Poly(ethylene-co-glycidyl methacrylate) (PEGMA) | - | Uniformly dispersed microfibrillar structure of TLCP. mdpi.com |

This table provides a summary of the microstructural characteristics observed in different polymer composite systems.

Interactions with Inorganic Nanoparticles

The incorporation of inorganic nanoparticles into polymer matrices is a promising approach to develop advanced materials with enhanced properties. This section examines the formation of hybrid nanocomposites and the dispersion of nanofillers within a polymer matrix.

Hybrid nanocomposites are formed by combining an organic polymer matrix with inorganic nanofillers. This combination can lead to materials with synergistic properties, outperforming the individual components. For instance, poly(methyl methacrylate) (PMMA) has been used as a matrix for various inorganic nanoparticles, including carbon nanotubes (CNTs), titanium dioxide (TiO2), and carbon quantum dots (CQDs). mdpi.com These nanocomposites are typically prepared using a solution method, where the nanoparticles are dispersed in a polymer solution before casting into films. mdpi.com

The successful incorporation of nanofillers into the polymer matrix is often confirmed through techniques like X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDX). mdpi.com For example, the incorporation of copper oxide (CuO) and activated carbon (AC) nanoparticles into a PMMA matrix has been successfully demonstrated. mdpi.com The formation of these hybrid materials can significantly enhance the thermal stability and other properties of the polymer. mdpi.com

The performance of a polymer nanocomposite is highly dependent on the uniform distribution and dispersion of the nanofillers within the polymer matrix. mdpi.com Agglomeration of nanofillers can negatively impact the material's properties. To achieve good dispersion, various strategies are employed, such as surface treatment of the nanoparticles or the use of compatibilizers.

In the case of poly(methyl methacrylate)/hydroxyapatite (B223615) (PMMA/HA) composites, the surface of the hydroxyapatite nanoparticles can be treated with a coupling agent like 3-(trimethoxysilyl) propyl methacrylate (γ-MPS). researchgate.net This treatment improves the interfacial adhesion between the inorganic filler and the polymer matrix, leading to better dispersion and enhanced mechanical properties. researchgate.net

The combination of different types of nanofillers, known as hybrid nanofillers, is another approach to improve properties at lower loadings. mdpi.com For example, combining multi-walled carbon nanotubes (MWCNTs) with other nanofillers like graphene nanoplates (GNPs) or nano-sized carbon black (nCB) can lead to synergistic effects, improving thermal and mechanical properties. mdpi.com The dispersion of these hybrid fillers within a polymer matrix like low-density polyethylene (B3416737) (LDPE) has been shown to enhance thermal and electrical conductivity. researchgate.net

The table below summarizes different nanofillers and their effects on the polymer matrix.

| Polymer Matrix | Nanofiller | Dispersion State | Effect on Properties |

| Poly(methyl methacrylate) (PMMA) | Carbon Nanotubes (CNTs) | Good dispersion with solution method | Enhanced electrical conductivity mdpi.com |

| Poly(methyl methacrylate) (PMMA) | Titanium Dioxide (TiO2) | Good dispersion with solution method | Improved photodegradation activity mdpi.com |

| Poly(methyl methacrylate) (PMMA) | Copper Oxide (CuO) | Successful incorporation | Enhanced thermal stability mdpi.com |

| Poly(methyl methacrylate) (PMMA) | Hydroxyapatite (HA) with γ-MPS treatment | Improved dispersion | Increased flexural modulus and strength researchgate.net |

| Low-Density Polyethylene (LDPE) | MWCNTs and Graphene Nanoplates (GNPs) | Good dispersion | Enhanced thermal and electrical conductivity researchgate.net |

This table highlights the impact of various nanofillers on the properties of the polymer matrix, contingent on their dispersion.

In-depth Analysis of Poly(this compound) Degradation and Stability Encounters Data Scarcity

A comprehensive literature search for detailed scientific data on the degradation and stability of poly(this compound) has revealed a significant lack of available research on this specific polymer.

The provided outline requests a highly detailed, data-driven article covering:

Thermal Degradation Kinetics and Mechanisms: Including TGA/DTG data, isoconversional analysis of decomposition, and the influence of polymer architecture and additives.

Photodegradation Mechanisms: Including the effects of UV irradiation on the polymer structure and the role of stabilizing additives.

While a vast body of research exists for simpler, more common polymers like poly(methyl methacrylate) (PMMA), this information is not scientifically transferable to poly(this compound). The presence of the N-methylpiperidyl group in the side chain is expected to introduce significantly different degradation pathways compared to the simple methyl ester group in PMMA. The tertiary amine within the piperidyl ring, for instance, could act as an initiation site for degradation, a catalytic center, or a site for photo-oxidative reactions, leading to unique thermal and photochemical stability characteristics.

Given the absence of specific data, generating a scientifically accurate and verifiable article that adheres to the user's detailed outline for poly(this compound) is not possible without resorting to speculation, which would violate the core principles of accuracy.

Alternative Proposal:

We can, however, provide a comprehensive article structured precisely according to the requested outline, focusing on the extensively studied and structurally related polymer, poly(methyl methacrylate) (PMMA) . This would allow for a thorough exploration of all the requested topics—TGA/DTG analysis, isoconversional kinetics, influence of additives, and photodegradation mechanisms—supported by a wealth of available scientific data and research findings. This would serve as a valuable example of polymer degradation analysis, following the desired structure, while acknowledging that the specific subject has been changed due to data unavailability for the originally requested compound.

Degradation and Stability Studies of Poly 1 Methyl 3 Piperidyl Methacrylate and Its Copolymers

Biodegradation Studies

Comprehensive searches for specific biodegradation data on poly(1-methyl-3-piperidyl methacrylate) and its copolymers did not yield detailed research findings, including data on enzymatic or microbial degradation, weight loss, or specific structural changes during such processes. General principles of polymer biodegradation suggest that factors like molecular weight, crystallinity, and the presence of hydrolyzable groups influence the susceptibility of a polymer to microbial and enzymatic action. researchgate.netresearchgate.net However, without specific studies on poly(this compound), any discussion on its biodegradation would be speculative.

Enzymatic Degradation of Poly(this compound)

No specific studies detailing the enzymatic degradation of poly(this compound) were identified. Research on other polymethacrylates indicates that the ester linkages can be susceptible to hydrolysis by enzymes such as esterases. nih.gov The rate and extent of this degradation are dependent on the specific chemical structure of the monomer unit. For instance, the enzymatic hydrolysis of various (di)methacrylates has been shown to be influenced by the nature of the alcohol part of the ester. nih.gov However, without experimental data for poly(this compound), it is not possible to provide specific details on its enzymatic degradation.

Microbial Degradation in Environmental Systems (e.g., activated sludge, soil burial)

There is a lack of available scientific literature on the microbial degradation of poly(this compound) in environmental systems like activated sludge or through soil burial. Studies on other synthetic polymers have shown that microbial communities can contribute to their degradation, often following initial abiotic degradation steps that reduce the polymer's molecular weight and introduce functional groups that are more accessible to microbial enzymes. researchgate.netresearchgate.net The presence of a nitrogen-containing piperidine (B6355638) ring in poly(this compound) might influence its interaction with microorganisms, but specific data is not available.

Weight Loss and Structural Changes During Biodegradation

No data on weight loss or structural changes of poly(this compound) during biodegradation could be located in the reviewed literature. Such studies are crucial for quantifying the extent and understanding the mechanism of biodegradation.

Hydrolytic Stability of Ester Linkages

While specific data on the hydrolytic stability of the ester linkages in poly(this compound) is not available, general studies on methacrylate (B99206) esters provide some context. The hydrolysis of ester bonds in polymers is a known degradation pathway, the rate of which is influenced by factors such as pH, temperature, and the chemical environment of the ester group. nih.gov For example, studies on other methacrylate-based hydrogels have shown that the flexibility of the polymer chain and the local microenvironment can significantly affect the sensitivity of the ester bonds to hydrolysis. nih.gov A study on a related compound, 1-chloro-3-piperidino-2-propylmethacrylate, mentioned determining its resistance to degradation, but quantitative data on hydrolytic stability were not provided in the abstract. researchcommons.org

Theoretical and Computational Investigations of 1 Methyl 3 Piperidyl Methacrylate Systems

Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding the behavior of monomer and polymer systems at a molecular level. These methods allow for the investigation of electronic structure, molecular interactions, and dynamic behavior, offering insights that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Monomer Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for predicting the reactivity of monomers like 1-Methyl-3-piperidyl methacrylate (B99206) by calculating various electronic properties.

Detailed research on related monomers, such as methyl methacrylate (MMA), demonstrates the utility of DFT. For instance, quantum chemistry combined with transition state theory has been effectively used to estimate the kinetic parameters for the propagation steps in polymerization. researchgate.net In studies on MMA copolymerization, DFT calculations at levels like B3LYP/6-31G(d) are used to optimize the geometries of reactants and transition states. researchgate.net This allows for the calculation of activation energies (Ea) and pre-exponential factors (A), which are crucial for understanding reaction rates. researchgate.net

For 1-Methyl-3-piperidyl methacrylate, a similar approach would involve calculating properties such as:

Frontier Molecular Orbital (FMO) energies (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity and its ability to participate in polymerization reactions.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the monomer surface, identifying electrophilic and nucleophilic sites susceptible to attack during polymerization.

Transition State Geometries and Energies: By modeling the transition states for propagation and termination steps, the activation barriers for these reactions can be determined, providing insight into the polymerization kinetics.

These calculations would help in predicting how the piperidyl group influences the reactivity of the methacrylate double bond compared to simpler alkyl methacrylates.

Molecular Dynamics Simulations of Polymer Chains

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For polymers, MD simulations provide a virtual microscope to observe chain conformation, dynamics, and interactions over time.

MD simulations of polymethacrylates, particularly PMMA, are extensively documented and serve as a blueprint for studying poly(this compound). rsc.org These simulations typically involve the following steps:

Force Field Selection: A force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or a modified variant, is chosen to define the potential energy of the system as a function of its atomic coordinates. arxiv.org

System Construction: A simulation box is constructed containing multiple polymer chains, often starting from an equilibrated melt state at a high temperature (e.g., 600 K) to ensure a random initial configuration. arxiv.org

Equilibration and Production Runs: The system is equilibrated under controlled temperature and pressure (NPT ensemble) for a sufficient duration (e.g., nanoseconds) to reach a stable state. arxiv.org This is followed by a production run where data for analysis is collected.

From these simulations, a wealth of information can be extracted, including:

Structural Properties: Radial distribution functions can reveal how different parts of the polymer chains, like the ester and piperidyl groups, arrange themselves with respect to each other. rsc.org

Conformational Analysis: The distribution of dihedral angles along the polymer backbone can be analyzed to understand chain stiffness and local conformation. rsc.org

Dynamical Properties: The simulations can predict the glass transition temperature (Tg) and study various molecular motions, from local side-group rotations to the segmental dynamics of the polymer backbone. rsc.orgmdpi.com The presence of nanoparticles or other additives can also be modeled to see their effect on polymer dynamics. mdpi.com

Table 1: Typical Parameters in Molecular Dynamics Simulations of Polymethacrylates This table is generated based on typical values found in the literature for similar polymers, such as PMMA.

| Parameter | Typical Value / Method | Reference |

|---|---|---|

| Simulation Package | GROMACS, LAMMPS | arxiv.orgarxiv.org |

| Force Field | OPLS-AA, Modified versions | arxiv.org |

| Ensemble | NPT (Constant Number of particles, Pressure, Temperature) | arxiv.org |

| Temperature | 300 K - 600 K | arxiv.orgarxiv.org |

| Pressure | 1 atm (or 1 bar) | arxiv.orgarxiv.org |

| Time Step | 1 fs | arxiv.org |

| Simulation Duration | Microseconds (µs) for equilibration | arxiv.org |

Polymerization Process Modeling

Modeling the polymerization process is essential for predicting the macroscopic properties of the final polymer material, such as its molecular weight and microstructure. This involves developing kinetic models that can describe the complex series of reactions occurring during polymerization.

Kinetic Modeling of Homopolymerization and Copolymerization

Kinetic models for free-radical polymerization describe the rates of initiation, propagation, termination, and chain transfer reactions. For the homopolymerization of monomers like methyl methacrylate, models often need to account for phenomena like autoacceleration (the gel effect), where a sharp increase in polymerization rate occurs at higher conversions. researchgate.net This is typically modeled by making the termination rate constant diffusion-controlled. mdpi.com

In copolymerization, where this compound would be reacted with another monomer (e.g., methyl methacrylate), the model becomes more complex. The reactivity ratios (r1 and r2) are key parameters that describe the relative tendency of a growing polymer chain ending in one monomer to add the same monomer versus the other monomer. mdpi.com

These ratios can be estimated experimentally or through computational methods and are used in copolymer composition equations to predict how the composition of the polymer changes with the monomer feed composition. mdpi.com Advanced models may also include the "penultimate effect," where the reactivity of a growing chain is influenced not just by the terminal unit but also by the preceding one. researchgate.net Software packages like PREDICI® are often used to simulate these complex kinetic schemes, incorporating diffusion-controlled reactions to provide accurate predictions. mdpi.com

Table 2: Key Kinetic Parameters in Copolymerization Modeling This table outlines the essential parameters used when modeling the copolymerization of two monomers, designated M1 and M2.

| Parameter | Symbol | Description | Reference |

|---|---|---|---|

| Propagation Rate Constant (Homopolymerization) | kp11, kp22 | Rate constant for a radical of monomer 1 adding another monomer 1 (and vice versa for 2). | mdpi.com |

| Propagation Rate Constant (Crosspropagation) | kp12, kp21 | Rate constant for a radical of monomer 1 adding monomer 2 (and vice versa). | mdpi.com |

| Reactivity Ratio 1 | r1 = kp11 / kp12 | Ratio describing the preference of a radical ending in M1 to add M1 over M2. | mdpi.com |

| Reactivity Ratio 2 | r2 = kp22 / kp21 | Ratio describing the preference of a radical ending in M2 to add M2 over M1. | mdpi.com |

| Initiator Efficiency | f | The fraction of initiator radicals that successfully start a polymer chain. | mdpi.com |

Prediction of Molecular Weight and Microstructure

The kinetic models described above are instrumental in predicting the molecular weight and microstructure of the resulting polymer.

Molecular Weight: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) are direct outputs of kinetic simulations. polymersource.ca These models can predict how factors such as initiator concentration, monomer concentration, and temperature will affect the final molecular weight distribution. mdpi.comnih.gov For example, increasing the initiator concentration generally leads to a lower molecular weight, as more polymer chains are initiated.

Microstructure: The microstructure of a polymer refers to the arrangement of its monomer units. For polymethacrylates, a key aspect of microstructure is tacticity , which describes the stereochemical arrangement of the chiral centers in the polymer backbone. The three main types are:

Isotactic: All stereocenters have the same configuration.

Syndiotactic: Stereocenters have alternating configurations.

Atactic: Stereocenters are randomly arranged.

DFT and MD simulations can be used to predict the preferred tacticity. rsc.org By calculating the activation energies for isotactic versus syndiotactic monomer additions, it is possible to predict which arrangement is energetically favored under specific polymerization conditions. MD simulations of chains with different tacticities can then be performed to understand how this aspect of the microstructure influences bulk properties like the glass transition temperature and mechanical strength. rsc.org

Emerging Research Directions and Future Outlook for 1 Methyl 3 Piperidyl Methacrylate Based Materials

Advanced Responsive Polymeric Systems

The incorporation of the 1-methyl-piperidyl moiety into a methacrylate (B99206) polymer backbone is a strategic approach to designing advanced responsive, or "smart," polymeric systems. These materials can undergo significant, reversible changes in their physical or chemical properties in response to external stimuli.

pH-Responsive Systems: The tertiary amine in the piperidine (B6355638) ring of 1-Methyl-3-piperidyl methacrylate is expected to have a pKa value that allows for protonation and deprotonation in response to changes in the ambient pH. This characteristic is the foundation for creating pH-sensitive polymers. At low pH, the piperidine nitrogen would be protonated, leading to electrostatic repulsion between polymer chains and causing the polymer to swell or dissolve in aqueous solutions. Conversely, at higher pH levels, the piperidine would be deprotonated and neutral, making the polymer more hydrophobic and causing it to shrink or precipitate. This behavior is analogous to that of other amine-containing methacrylates like poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA), which is well-studied for its pH-responsive nature. nih.gov Copolymers of this compound with other monomers, such as methyl methacrylate, could be synthesized to fine-tune the pH at which this transition occurs, allowing for the creation of materials tailored to specific biological or industrial environments. ontosight.airesearchgate.net

Thermo-Responsive Systems: While this compound itself is not inherently thermo-responsive, it can be copolymerized with monomers that are, such as N-isopropylacrylamide (NIPAM). researchcommons.org The resulting copolymers could exhibit dual pH and thermal responsiveness. In such systems, the this compound units would modulate the lower critical solution temperature (LCST) of the thermo-responsive component, influenced by the pH of the medium. This dual-responsive behavior is highly sought after for applications requiring precise control over material properties, such as in sophisticated drug delivery systems or smart coatings. mdpi.com

| Stimulus | Proposed Mechanism | Potential Application |

| pH | Protonation/deprotonation of the piperidine nitrogen. | pH-triggered drug release, sensors, smart membranes. |

| Temperature (in copolymers) | Modulation of the LCST of a thermo-responsive comonomer. | Cell sheet engineering, injectable hydrogels, controlled release. |

Integration into Novel Nanomaterials and Smart Systems

The unique properties of this compound make it an excellent candidate for the fabrication of advanced nanomaterials and smart systems. The ability to form polymers that respond to their environment opens up a plethora of possibilities for creating dynamic and functional nanoscale devices.

Polymers based on this monomer can be used to create "smart" nanoparticles that can, for example, release a therapeutic agent in the acidic microenvironment of a tumor. The synthesis of such nanoparticles can be achieved through various polymerization techniques like emulsion or microemulsion polymerization, which have been successfully employed for other methacrylate monomers. rsc.org Furthermore, core-shell nanoparticles could be fabricated where a shell of poly(this compound) imparts pH-sensitivity to a core made of a different material, potentially for applications in catalysis or targeted delivery. nih.govresearchgate.net

The synthesis of polymer-grafted nanoparticles is another promising direction. For instance, silica (B1680970) or metal nanoparticles could be surface-functionalized with an initiator, followed by the "grafting-from" polymerization of this compound to create a responsive polymer brush on the nanoparticle surface. This approach, which has been demonstrated for poly(methyl methacrylate) (PMMA), could yield hybrid nanomaterials with a combination of the core's intrinsic properties and the shell's responsiveness. researchgate.net

| Nanomaterial Type | Description | Potential Functionality |

| Smart Nanoparticles | Nanoparticles composed entirely or partially of poly(this compound). | pH-responsive drug delivery, nanosensors. |

| Core-Shell Nanoparticles | A core of one material coated with a shell of poly(this compound). | Controlled release, protected cargo, catalysis. |

| Polymer-Grafted Nanoparticles | Inorganic or metallic nanoparticles with chains of poly(this compound) grafted onto their surface. | Stabilized colloids, responsive surfaces, hybrid sensors. |

Sustainable Synthesis and Polymerization Routes

In line with the growing emphasis on green chemistry in polymer science, future research on this compound will likely focus on sustainable synthesis and polymerization methods. The development of environmentally benign approaches is crucial for the industrial viability and ecological acceptance of new materials.

For the monomer synthesis itself, exploring biocatalytic routes or processes that minimize the use of hazardous reagents and solvents will be a key research area. In terms of polymerization, several green strategies that have been developed for other methacrylates could be adapted. These include:

Water-borne polymerization: Emulsion and suspension polymerization in water are inherently greener than solvent-based methods. These techniques could be optimized for this compound to produce polymer latexes or beads.